REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[CH:9]=C[CH2:7][CH2:6][CH:5]=1.C([O:15][C:16](=[CH2:19])[C:17]#N)(=O)C.C[O-].[Na+]>CO>[CH:17]12[CH2:7][CH2:6][CH:5]([C:4](=[O:3])[CH2:9]1)[CH2:15][C:16]2=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CCCC=C1)(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C#N)=C
|
Name
|
sodium methoxide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
The organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by CC with EtOAc-Hept (1:2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C(C1)=O)CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[CH:9]=C[CH2:7][CH2:6][CH:5]=1.C([O:15][C:16](=[CH2:19])[C:17]#N)(=O)C.C[O-].[Na+]>CO>[CH:17]12[CH2:7][CH2:6][CH:5]([C:4](=[O:3])[CH2:9]1)[CH2:15][C:16]2=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CCCC=C1)(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C#N)=C
|
Name
|
sodium methoxide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
The organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by CC with EtOAc-Hept (1:2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C(C1)=O)CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |